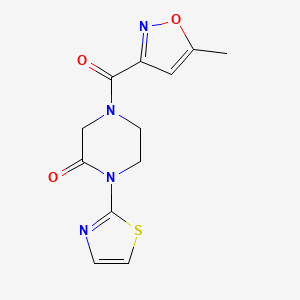

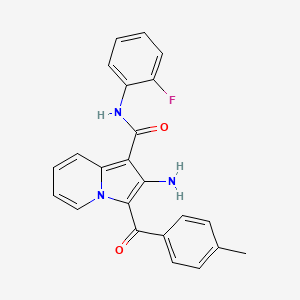

![molecular formula C11H9ClN2O3S B2479302 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide CAS No. 923744-15-4](/img/structure/B2479302.png)

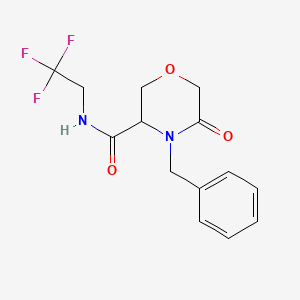

2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide” is a product used for proteomics research . It has a molecular formula of C11H9ClN2O3S .

Synthesis Analysis

The synthesis of this compound or its related structures involves a multistep process. Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name and molecular formula. The InChI code for this compound is 1S/C9H6ClNO2S/c10-9-11-5-3-6-7 (4-8 (5)14-9)13-2-1-12-6/h3-4H,1-2H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.72 . It is a solid in physical form .Scientific Research Applications

Synthesis and Evaluation of Anticonvulsant Activities

- Compounds related to 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide, such as N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, have been synthesized and evaluated for their anticonvulsant activities. These compounds were tested using maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity models in mice. One compound demonstrated significant anticonvulsant activity against both MES and scPTZ screens and was identified as the most effective anticonvulsant compound in the series (Nath et al., 2021).

Intramolecular Cyclization for Synthesis of Pyridin-2(1H)-ones

- The reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with benzothiazole derivatives led to the formation of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides. These compounds were converted into pyridin-2(1H)-ones containing a divalent sulfur atom bonded to a heterocyclic ring. This study demonstrates the versatility of these compounds in chemical synthesis (Savchenko et al., 2020).

Synthesis and Anticancer Activity Evaluation

- Novel 4-thiazolidinones containing benzothiazole moiety were synthesized and their antitumor activity was evaluated. These compounds were tested against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Two compounds showed significant anticancer activity, highlighting the potential therapeutic applications of these derivatives (Havrylyuk et al., 2010).

Synthesis and Microbial Studies

- Benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to understanding the potential use of these compounds in treating microbial infections (Patel & Agravat, 2007).

In Vitro Anti-Inflammatory Activity

- Certain benzothiazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. This research sheds light on the potential use of these compounds in treating inflammation-related conditions (Rathi et al., 2013).

properties

IUPAC Name |

2-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3S/c12-5-10(15)14-11-13-6-3-7-8(4-9(6)18-11)17-2-1-16-7/h3-4H,1-2,5H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSACAYSJPRTBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)

![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)